(+)-delta-Cadinene

Catalog No.
S580274
CAS No.
483-76-1
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-delta-Cadinene

CAS Number

483-76-1

Product Name

(+)-delta-Cadinene

IUPAC Name

(1S,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3/t13-,15-/m0/s1

InChI Key

FUCYIEXQVQJBKY-ZFWWWQNUSA-N

SMILES

CC1=CC2C(CCC(=C2CC1)C)C(C)C

Synonyms

(+)-delta-Cadinene;(1S-cis)-4,7-dimethyl-1,2,3,5,6,8a-hexa-hydro-1-(1-methylethyl)-naphthalene;(1S-cis)-4,7-dimethyl-1,2,3,5,6,8-hexahydro-1-(1-methylethyl)naphthalene;1-Isopropyl-4,7-dimethyl-1,2,3,5,6,8a-hexahydronaphthalene;Cadina-1(10),4-diene;de

Canonical SMILES

CC1=CC2C(CCC(=C2CC1)C)C(C)C

Isomeric SMILES

CC1=C[C@H]2[C@@H](CCC(=C2CC1)C)C(C)C

(+)-delta-Cadinene is a sesquiterpene, a class of organic compounds that are primarily produced by plants. It is characterized by its complex structure, comprising fifteen carbon atoms and twenty-four hydrogen atoms, with the molecular formula C₁₅H₂₄. This compound is notably found in the essential oil of various plants, including Eleutherococcus senticosus (Siberian ginseng), Humulus lupulus (hops), and Piper nigrum (black pepper) . Its unique structure contributes to its distinctive aroma and potential biological properties.

  • Research suggests (+)-delta-Cadinene may have biological activity. Some studies have investigated its potential anti-inflammatory and antitumor properties, but the exact mechanisms require further investigation [, ].
  • Data on the safety and hazards of (+)-delta-Cadinene is limited.
  • As with many terpenes, research suggests potential for skin irritation [].

Please note:

  • The information regarding safety and hazards is limited. Further research is needed to determine the safety profile of (+)-delta-Cadinene.
  • If you are handling or working with (+)-delta-Cadinene, it is important to consult with a qualified professional and follow appropriate safety protocols.

Natural Occurrence and Isolation:

(+)-delta-Cadinene is a sesquiterpene, a type of organic compound found in various plants and essential oils. It is particularly prevalent in the essential oil of Eleutherococcus senticosus (Siberian ginseng) []. Researchers have isolated (+)-delta-Cadinene from other plant sources, including hops (Humulus lupulus) [] and Piper nigrum (black pepper) [].

Potential Biological Activities:

Studies have investigated the potential biological activities of (+)-delta-Cadinene, although the research is currently limited and primarily focused on in vitro and animal models.

  • Antimicrobial activity: Some studies suggest that (+)-delta-Cadinene may exhibit antimicrobial properties against certain bacteria and fungi [, ]. However, further research is needed to confirm these findings and understand the mechanisms of action.
  • Anti-inflammatory activity: (+)-delta-Cadinene has shown potential anti-inflammatory effects in animal models []. However, more research is required to determine its effectiveness and safety in humans.
  • Other potential activities: Preliminary studies have explored the potential of (+)-delta-Cadinene for other biological activities, including antioxidant, anticancer, and analgesic effects [, , ]. However, these studies are limited and require further investigation.

The biosynthesis of (+)-delta-Cadinene involves the enzyme (+)-delta-Cadinene synthase, which catalyzes the cyclization of farnesyl diphosphate to form (+)-delta-Cadinene, releasing diphosphate as a byproduct. The reaction can be summarized as follows:

(2E,6E) farnesyl diphosphate(+) delta Cadinene+diphosphate(2E,6E)\text{ farnesyl diphosphate}\rightleftharpoons (+)\text{ delta Cadinene}+\text{diphosphate}

This enzyme belongs to the family of lyases and specifically acts on phosphates .

Several methods have been developed for synthesizing (+)-delta-Cadinene. The most common approach involves enzymatic synthesis using (+)-delta-Cadinene synthase from plant sources. Additionally, chemical synthesis routes have been explored, including:

  • Total Synthesis: Utilizing various organic reactions to construct the sesquiterpene skeleton.
  • Biotransformation: Employing microorganisms or plant cell cultures to convert simpler substrates into (+)-delta-Cadinene.

These methods allow for both natural extraction and synthetic production, catering to different research and commercial needs.

(+)-delta-Cadinene has several applications across various fields:

  • Pharmaceuticals: Due to its potential anticancer properties, it is being studied for therapeutic applications.
  • Aromatherapy: Its pleasant aroma makes it suitable for use in essential oils and fragrances.
  • Agriculture: It may serve as a natural pesticide due to its plant-derived origins.

(+)-delta-Cadinene belongs to a broader family of cadinene sesquiterpenes. Below is a comparison with some similar compounds:

Compound NameMolecular FormulaUnique Features
(-)-delta-CadineneC₁₅H₂₄Enantiomer of (+)-delta-Cadinene; different biological activity .
Alpha-CadineneC₁₅H₂₄Found in essential oils; known for insecticidal properties .
Beta-CadineneC₁₅H₂₄Exhibits antimicrobial activity; different stereochemistry .

These compounds share structural similarities but exhibit distinct biological activities and applications, highlighting the uniqueness of (+)-delta-Cadinene within the cadinene family.

Terpenoid Backbone Biosynthesis: Integration with Sesquiterpene Metabolic Networks

(+)-δ-Cadinene originates from the terpenoid backbone biosynthesis pathway, which produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via two distinct routes: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. Farnesyl diphosphate (FPP), a C15 precursor synthesized by farnesyl diphosphate synthase (FPPS), serves as the direct substrate for (+)-δ-cadinene synthase (CDN), the enzyme catalyzing the cyclization of FPP into (+)-δ-cadinene.

The integration of these pathways is exemplified in cotton, where the MVA pathway dominates sesquiterpene biosynthesis in glandular trichomes. RNA interference (RNAi) studies targeting FPPS in Aphis gossypii (cotton aphid) demonstrated a 60% reduction in (+)-δ-cadinene-derived compounds, underscoring FPPS's role in flux control. Conversely, geranylgeranyl diphosphate synthase (GGPPS) knockdown increased sesquiterpene accumulation, suggesting competitive substrate allocation between sesquiterpene and diterpene pathways.

Key Enzymes in Terpenoid Backbone Biosynthesis

EnzymeFunctionLocalization
FPPSSynthesizes FPP from IPP and DMAPPCytosol
CDNCyclizes FPP to (+)-δ-cadineneGland cells
HMG-CoA reductaseRate-limiting step in MVA pathwayCytosol
DXSCommits carbon to MEP pathwayPlastid

Functional Characterization of (+)-δ-Cadinene Synthase Gene Families

(+)-δ-Cadinene synthase (CDN) belongs to the terpene synthase (TPS) family, specifically the TPS-a subfamily responsible for sesquiterpene biosynthesis. In Gossypium arboreum, the CDN gene family comprises two subfamilies: cad1-A and cad1-C. The cad1-A subfamily contains a single gene expressed predominantly in roots and elicitor-induced tissues, while cad1-C includes multiple isoforms with broader expression profiles.

Functional characterization of cad1-C3 revealed its role in constitutive defense, as transcripts accumulate in stems, leaves, and floral organs before anthesis. In contrast, cad1-A is silent in aerial tissues but strongly induced by fungal elicitors, aligning with its specialized role in inducible defense. Heterologous expression of CDN in Saccharomyces cerevisiae confirmed its enzymatic activity, producing (+)-δ-cadinene as the major product alongside minor sesquiterpenes like α-muuorlene and β-caryophyllene.

Transcriptional Regulation by WRKY and Jasmonate-Responsive Factors

The promoter region of cad1-A contains a W-box palindrome (TGAC), a binding site for WRKY transcription factors. GaWRKY1, a cotton WRKY protein, directly activates cad1-A transcription by binding to this motif, as demonstrated through yeast one-hybrid assays and transient expression in Nicotiana tabacum. Methyl jasmonate (MeJA), a phytohormone mediating defense responses, upregulates GaWRKY1 and cad1-A expression by 8-fold and 12-fold, respectively, within 6 hours of treatment.

Jasmonate signaling also intersects with gland development via GoPGF, a basic helix-loop-helix (bHLH) transcription factor. Chromatin immunoprecipitation sequencing (ChIP-seq) revealed that GoPGF binds promoters of both gland morphogenesis genes (GhJUB1) and sesquiterpene biosynthetic genes, including CDN. This dual regulation ensures synchronized gland formation and terpenoid production in cotton aerial tissues.

Spatial-Temporal Expression Dynamics in Glandular Trichomes and Induced Tissues

(+)-δ-Cadinene biosynthesis is spatially restricted to glandular trichomes and lysigenous glands in cotton. These structures, which store gossypol and related terpenoids, develop from epidermal cells under the control of GoPGF. In Gossypium hirsutum, gland density peaks at 15 days post-anthesis (DPA) in seeds, coinciding with maximal CDN expression and gossypol accumulation.

Temporal analysis revealed dynamic expression patterns:

  • Roots: CDN transcripts appear 2 days post-germination, with sesquiterpene aldehydes accumulating by day 5.
  • Leaves: Constitutive cad1-C expression maintains baseline defense, while cad1-A is induced within 4 hours of Verticillium dahliae infection.
  • Floral organs: Petals show a 3-fold increase in (+)-δ-cadinene post-anthesis, likely to deter pollinators from overconsuming nectar.

The cyclization of farnesyl diphosphate (FPP) into (+)-delta-cadinene by DCS proceeds through a meticulously controlled cascade of carbocation rearrangements. The reaction initiates with the ionization of FPP, facilitated by a trinuclear magnesium cluster, to generate (3R)-nerolidyl diphosphate (NPP) [1]. This intermediate undergoes a conformational rotation about the C2-C3 bond, reionizing to form a cisoid allylic cation. The first carbon-carbon bond-forming step involves electrophilic attack of C1 at the C10-C11 π-bond, yielding a germacryl cation. A subsequent 1,3-hydride shift from C2 to C11 stabilizes the intermediate, followed by a second electrophilic attack at the C7-C8 π-bond to generate the cadinyl cation. Deprotonation at C7 finalizes the formation of (+)-delta-cadinene [1].

The enzyme’s stereochemical precision is underscored by its >98% fidelity for (+)-delta-cadinene production, a rarity among sesquiterpene cyclases [1]. Intermediate trapping experiments using the substrate analog 2-fluorofarnesyl diphosphate (2F-FPP) have provided crystallographic snapshots of the Michaelis complex, revealing how DCP stabilizes carbocation intermediates through hydrophobic pockets and electrostatic interactions [1]. These studies confirm that the enzyme’s active site geometry enforces strict regioselectivity, preventing premature quenching or misrouting of reactive intermediates.

Magnesium-Dependent Active Site Architecture: Crystallographic Insights

The active site of DCS features a unique trinuclear magnesium cluster coordinated by two aspartate-rich motifs: D³⁰⁷DTYD³¹¹ on helix D and D⁴⁵¹DVAE⁴⁵⁵ on helix H [1]. Unlike most terpenoid cyclases, which employ an NSE/DTE motif for Mg²⁺~B~ coordination, DCS relies on its second aspartate-rich motif (D⁴⁵¹DVAE⁴⁵⁵) to chelate Mg²⁺~B~, a feature shared with farnesyl diphosphate synthase [1]. Crystallographic analyses of DCS in complex with 2F-FPP and Mg²⁺ ions (PDB: 3G4D) reveal that the three metal ions (Mg²⁺~A~, Mg²⁺~B~, and Mg²⁺~C~) form a triangular arrangement, positioning the substrate’s diphosphate group for optimal ionization (Table 1) [1].

Table 1: Key Active Site Residues and Their Roles in DCS Catalysis

ResidueRoleInteraction Partner
Asp307Mg²⁺~A~ and Mg²⁺~C~ coordinationFPP diphosphate
Asp451Mg²⁺~B~ coordinationSubstrate backbone
Tyr311Stabilizes cisoid conformationAllylic cation

Mutagenesis studies demonstrate that alanine substitution of Asp307 or Asp451 abolishes catalytic activity, underscoring their indispensable roles in metal ion binding and substrate activation [1]. The absence of the canonical NSE/DTE motif highlights evolutionary divergence in Mg²⁺~B~ coordination strategies among terpenoid cyclases.

Conformational Dynamics During Substrate Binding and Product Release

Structural comparisons of unliganded DCS (2.4 Å resolution) and its 2F-FPP-bound complex (2.75 Å resolution) reveal significant conformational changes during substrate binding [1]. In the apo state, the D³⁰⁷DTYD³¹¹ loop adopts an open conformation, while substrate binding induces a helical kink in helix D, bringing Asp307 into proximity with Mg²⁺~A~. Molecular dynamics simulations suggest that this movement facilitates diphosphate ejection and carbocation stabilization [1].

Product release is governed by a conserved hydrophobic channel lined by Phe224, Phe229, and Tyr240, which undergoes lateral expansion upon cadinene formation [1]. This “gating” mechanism ensures efficient ejection of the nonpolar product while retaining the polar diphosphate moiety for subsequent catalytic cycles. The enzyme’s ability to reset its conformation without dissociating from the magnesium cluster enables rapid turnover, with kinetic studies indicating a k~cat~ of 0.4 s⁻¹ [1].

Catalytic Promiscuity and Alternative Cyclization Pathways

Despite its high fidelity, DCS exhibits limited promiscuity under mutagenic or non-physiological conditions. Alanine substitutions in the D⁴⁵¹DVAE⁴⁵⁵ motif (e.g., D451A) redirect the cyclization pathway, yielding trace amounts of gamma-cadinene and cubebol [1]. This suggests that the second aspartate-rich motif not only coordinates Mg²⁺~B~ but also constrains the cadinyl cation’s mobility, preventing aberrant hydride shifts or ring expansions. Comparative studies with promiscuous cyclases like gamma-humulene synthase (52 products) highlight the evolutionary trade-off between catalytic precision and metabolic versatility [1].

(+)-delta-Cadinene demonstrates significant antifeedant activity against lepidopteran pests, with structure-activity relationships revealing critical molecular features necessary for bioactivity [1] [2]. The compound exhibits potent deterrent effects against generalist herbivores, particularly Spodoptera exigua, where cadinene sesquiterpenes show effective concentrations as low as 2.71 ± 0.20 μg/cm² for related compounds such as amorpha-4,7(11)-diene [2].

The bicyclic cadinane skeleton represents an essential structural framework for antifeedant activity [3] [1]. The characteristic double bonds at the 4-4a and 7-8 positions, combined with the isopropyl group at position 1 that maintains cis stereochemistry to the hydrogen at the adjacent bridgehead carbon, are critical for bioactivity [3]. These structural features determine binding affinity with insect chemoreceptors and influence membrane penetration dynamics [4] [5].

Structure-activity relationship studies reveal that hydroxyl substituents enhance antifeedant effects through increased target interaction [6] [7]. The presence of carbonyl groups significantly increases potency by enhancing electrophilicity of the molecule, making it more reactive with nucleophilic sites in insect sensory systems [8] [6]. Comparative analysis of volatile versus non-volatile cadinene forms demonstrates that non-volatile derivatives maintain more potent antifeedant activity due to sustained local concentrations at feeding sites [2] [5].

The molecular basis of antifeedant activity involves interaction with lepidopteran chemosensory systems [8] [9]. Sesquiterpenes with compact tricyclic systems demonstrate prerequisite structural requirements for deterrent activity, with the most active compounds containing specific substitution patterns that optimize receptor binding [8]. The effectiveness varies significantly among lepidopteran species, with specialists often showing reduced sensitivity compared to generalist feeders [10] [11].

Synergistic Effects with Phenolic Compounds in Invasive Plant Chemical Defense

Invasive plants containing (+)-delta-cadinene demonstrate enhanced defense capabilities through synergistic interactions with phenolic compounds [12] [13]. These plants maintain higher concentrations of total phenols, flavonoids, and tannins compared to native species, creating multilayered chemical defense systems [12]. The combination of sesquiterpenes like delta-cadinene with phenolic compounds results in additive or synergistic antifeedant effects that exceed the sum of individual component activities [14] [15].

Phenolic compounds act as electron and hydrogen atom donors, exhibiting important roles in scavenging free radicals and providing antimicrobial properties [14] [16]. When combined with delta-cadinene, these compounds create synergistic effects through complementary mechanisms of action [14]. The phenolic compounds may enhance the stability and bioavailability of sesquiterpenes, while sesquiterpenes can potentiate the antimicrobial activity of phenolics through membrane disruption effects [17] [15].

Invasive plant species such as Sphagneticola trilobata, Mikania micrantha, and Ipomoea cairica demonstrate this synergistic defense strategy [12] [13]. These species show significantly higher concentrations of defensive compounds including total phenols, flavonoids, jasmonic acid, tannins, hydrogen peroxide, and total antioxidant capacity compared to native counterparts [12]. The enhanced antifeedant effects against both native (Spodoptera litura) and invasive (Spodoptera frugiperda) herbivores suggest that chemical synergy contributes to invasion success [12].

The molecular mechanisms underlying synergistic effects involve multiple pathways [17] [18]. Phenolic compounds can protect sesquiterpenes from enzymatic degradation, facilitate transport across cellular barriers, and enhance the overall defensive response through coordinated gene expression changes [17]. This synergy represents a sophisticated evolutionary strategy that maximizes defensive efficiency while potentially reducing metabolic costs associated with producing high concentrations of individual compounds [19] [20].

Volatile Emission Patterns During Herbivore-Induced Priming

Herbivore-induced priming involves temporal patterns of (+)-delta-cadinene volatile emission that prepare plants for subsequent attacks. The emission follows distinct phases, beginning with immediate constitutive release upon damage, followed by moderate increases during the first 3-6 hours, peak emission at 6-12 hours post-damage, sustained high levels for 12-24 hours, and gradual decline over 24-48 hours.

The priming response demonstrates sophisticated temporal coordination with other volatile compounds. Indole emission precedes delta-cadinene release by approximately 2 hours, serving as an early warning signal that enhances the subsequent terpene response. This temporal sequence enables rapid and potent aerial priming that prepares systemic tissues and neighboring plants for incoming attacks.

Volatile emission patterns vary significantly between plant tissues and developmental stages. Local volatile emission is typically restricted to damaged leaves, providing reliable short-range signals for parasitoids searching for hosts. The emission intensity correlates with jasmonic acid and jasmonic acid-isoleucine conjugate levels, indicating hormonal regulation of the priming response.

Priming effects extend beyond immediate volatile responses to include enhanced defensive gene expression and metabolite accumulation. Plants exposed to delta-cadinene-containing volatiles show increased production of stress hormones including jasmonic acid-isoleucine conjugate and abscisic acid. This hormonal enhancement represents a key mechanism for volatile-dependent priming, preparing plants for more robust defensive responses upon subsequent herbivore attack.

Coevolution with Specialist versus Generalist Insect Detoxification Mechanisms

Specialist and generalist herbivores have evolved distinct detoxification strategies to cope with (+)-delta-cadinene and related plant secondary metabolites. Specialist insects like Procecidochares utilis, which feeds exclusively on cadinene-producing Eupatorium adenophorum, have developed highly specialized enzyme systems including specific cytochrome P450s, glutathione S-transferases, and carboxylesterases.

Generalist herbivores employ broader detoxification strategies characterized by enzyme redundancy and metabolic flexibility. Spodoptera littoralis utilizes multiple glutathione S-transferase families, with over half of its 34 GST enzymes actively conjugating diverse isothiocyanates and related compounds. This redundancy enables generalists to process chemically diverse plant defenses encountered across multiple host species.

The temporal and spatial expression patterns of detoxification enzymes reflect coevolutionary pressures. Specialist insects show highest enzyme expression in alimentary tract tissues, particularly the midgut and foregut, where direct contact with plant toxins occurs. Expression levels peak during larval stages when feeding is most intensive, indicating developmental regulation of detoxification capacity.

Coevolutionary arms races have resulted in escalating chemical complexity and detoxification sophistication. Specialist lepidopterans like Pieridae butterflies have evolved nitrile-specifier proteins that divert glucosinolate breakdown away from toxic isothiocyanates toward less harmful nitriles. This represents a coevolutionary key innovation that enabled colonization of chemically defended Brassicales plants and subsequent adaptive radiation.

XLogP3

3.8

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Boiling Point

120.00 to 121.00 °C. @ 9.00 mm Hg

Heavy Atom Count

15

UNII

7848KI47OS

Other CAS

483-76-1

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Last modified: 08-15-2023
1. Hui LM, Zhao GD, Zhao JJ. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest. Int J Clin Exp Pathol. 2015 Jun 1;8(6):6046-56. PMID: 26261482; PMCID: PMC4525816.

2. Govindarajan M, Rajeswary M, Benelli G. δ-Cadinene, Calarene and .δ-4-Carene from Kadsura heteroclita Essential Oil as Novel Larvicides Against Malaria, Dengue and Filariasis Mosquitoes. Comb Chem High Throughput Screen. 2016;19(7):565-71. doi: 10.2174/1386207319666160506123520. PMID: 27151483.

3. Wang YH, Davila-Huerta G, Essenberg M. 8-Hydroxy-(+)-delta-cadinene is a precursor to hemigossypol in Gossypium hirsutum. Phytochemistry. 2003 Sep;64(1):219-25. doi: 10.1016/s0031-9422(03)00270-x. PMID: 12946420.

4. Guo X, Shang X, Li B, Zhou XZ, Wen H, Zhang J. Acaricidal activities of the essential oil from Rhododendron nivale Hook. f. and its main compund, δ-cadinene against Psoroptes cuniculi. Vet Parasitol. 2017 Mar 15;236:51-54. doi: 10.1016/j.vetpar.2017.01.028. Epub 2017 Feb 1. PMID: 28288764.

5. Karami A. Essential oil composition of Ajuga comata Stapf. from Southern Zagros, Iran. Nat Prod Res. 2017 Feb;31(3):359-361. doi: 10.1080/14786419.2016.1236094. Epub 2016 Sep 22. PMID: 27653644.

Explore Compound Types